N-Methylation Eliminates the H-Bond Donor: Molecular Weight and Hydrogen-Bonding Profile vs. Non-Methylated Analog
The target compound carries an N-methyl substituent on the sulfonamide nitrogen, converting it from a secondary sulfonamide (one H-bond donor) to a tertiary sulfonamide (zero H-bond donors) . This structural modification is a well-established tactic to enhance membrane permeability and reduce metabolic N-glucuronidation [1]. In direct comparison with the non-methylated analog 3-{[(4-Chlorophenyl)sulfonyl]amino}-thiophene-2-carboxylic acid (Matrix Scientific, >90%), the target compound exhibits a molecular weight increase of 14.03 g/mol , and critically, a reduction in hydrogen-bond donor count from 2 to 1 (counting only the carboxylic acid OH), which is predictive of improved passive permeability and lower efflux liability.
| Evidence Dimension | Molecular weight, H-bond donor count, N-substitution status |
|---|---|
| Target Compound Data | MW 331.80 g/mol; 1 H-bond donor (COOH); tertiary sulfonamide (N-CH3) |
| Comparator Or Baseline | 3-{[(4-Chlorophenyl)sulfonyl]amino}-thiophene-2-carboxylic acid (MW 317.77 g/mol; 2 H-bond donors; secondary sulfonamide, N-H) |
| Quantified Difference | MW increase +14.03 g/mol; H-bond donor count reduced from 2 to 1 |
| Conditions | Structural comparison based on catalog data from a single supplier (Matrix Scientific) under identical purity specification (>90%) |
Why This Matters
The elimination of one hydrogen-bond donor directly lowers the polar surface area (PSA) and raises lipophilicity, making the target compound a superior choice in programs where central nervous system penetration or oral bioavailability is a key design criterion.
- [1] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
